Exp 7711
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Overview
Description
EXP-7711 is a small molecule drug developed by Bristol-Myers Squibb Pharmaceuticals Ltd. The molecular formula of EXP-7711 is C22H23ClN2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EXP-7711 involves the construction of a biphenyl-imidazole structure. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves the coupling of a substituted phenyl ring with another aromatic ring.
Introduction of the imidazole ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of EXP-7711 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
EXP-7711 undergoes several types of chemical reactions, including:
Oxidation: EXP-7711 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in EXP-7711.
Substitution: Substitution reactions, particularly on the aromatic rings, can introduce different substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of EXP-7711. These derivatives are often studied for their potential pharmacological activities .
Scientific Research Applications
EXP-7711 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of angiotensin II receptor antagonists.
Biology: EXP-7711 is used to investigate the biological pathways involving angiotensin II receptors.
Medicine: It is studied for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.
Mechanism of Action
EXP-7711 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking this receptor, EXP-7711 prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II receptor type 1, and the pathways involved are related to the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Known for its use in treating hypertension and heart failure.
Irbesartan: Used for managing hypertension and diabetic nephropathy.
Uniqueness of EXP-7711
EXP-7711 is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the angiotensin II receptor type 1. These modifications result in improved pharmacokinetic properties and therapeutic efficacy compared to other similar compounds .
Properties
CAS No. |
114798-27-5 |
---|---|
Molecular Formula |
C22H23ClN2O3 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-3-8-20-24-21(23)19(14-26)25(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22(27)28/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,27,28) |
InChI Key |
UUPNFNCKGJOLQE-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl |
114798-27-5 | |
Synonyms |
4'-((2-butyl-4-chloro-5--(hydroxymethyl)-1H-imidazol-1-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid 4'-IMI EXP 7711 EXP-7711 EXP7711 |
Origin of Product |
United States |
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